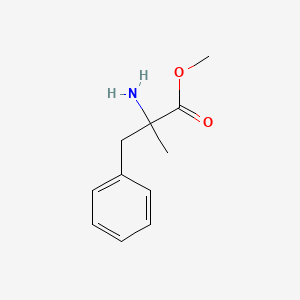

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid (3-HDMOCA) is an organic compound that is used in various scientific and medical research projects. It is a mono-carboxylic acid that has a molecular weight of 154.17 g/mol and a melting point of 124.2 °C. 3-HDMOCA has a variety of applications in the fields of organic synthesis, biochemistry, and medicine.

Aplicaciones Científicas De Investigación

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid has a variety of applications in scientific research. It is used in organic synthesis to prepare a variety of compounds such as esters, amides, and amines. It is also used in biochemistry to study the structure and function of enzymes, and in medicine to study the effects of drugs on the body. Additionally, 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid can be used to study the structure and function of proteins and other macromolecules.

Mecanismo De Acción

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine. When 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid binds to AChE, it prevents the enzyme from breaking down acetylcholine, resulting in an increase in the concentration of the neurotransmitter in the synaptic cleft. This increase in acetylcholine can have a variety of effects, depending on the location of the neurotransmitter.

Biochemical and Physiological Effects

The increase in acetylcholine concentration caused by 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid can have a variety of biochemical and physiological effects. It can lead to an increase in muscle contraction, an increase in heart rate, an increase in sweating, and an increase in blood pressure. Additionally, it can lead to an increase in cognitive function, an increase in alertness, and an increase in memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid for lab experiments is its high purity and stability. Additionally, it is relatively easy to synthesize, and the reaction can be completed in a relatively short amount of time. The main limitation is that the reaction is expensive and requires specialized equipment.

Direcciones Futuras

The potential future directions for 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid are numerous. It could be used to study the effects of drugs on the body, to study the structure and function of proteins and other macromolecules, to develop new drugs, and to study the structure and function of enzymes. Additionally, it could be used to develop new organic synthesis methods, to study the effects of neurotransmitters on the brain, and to study the effects of environmental pollutants on human health.

Métodos De Síntesis

3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid can be synthesized by the reaction of dimethyl oxalate and 3-hydroxy-2-methylpropionic acid in the presence of a base catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90 °C. The reaction is complete within 2 hours and yields a product with a purity of >95%.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyloxolane-3-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "1. Reduction of 2,2-dimethyloxolane-3-carboxylic acid with sodium borohydride in ethanol to yield 3-hydroxy-2,2-dimethyloxolane-3-carboxylic acid", "2. Acidification of the reaction mixture with hydrochloric acid to protonate the carboxylic acid group", "3. Extraction of the protonated product with ethyl acetate to remove impurities", "4. Neutralization of the aqueous layer with sodium hydroxide to deprotonate the carboxylic acid group", "5. Isolation of the product by evaporation of the solvent" ] } | |

Número CAS |

1861496-68-5 |

Fórmula molecular |

C7H12O4 |

Peso molecular |

160.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.